N-(2-beta-Alanylphenyl)formamide
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Overview
Description
N-(2-beta-Alanylphenyl)formamide is a chemical compound with the molecular formula C₁₀H₁₂N₂O₂ It is a type of amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-beta-Alanylphenyl)formamide can be achieved through several methods. One common approach involves the reductive amination of carbonyl compounds, such as aldehydes or ketones, with formamide as the nitrogen donor and reducing agent. This reaction typically requires high temperatures, often between 120°C and 165°C . Another method involves the direct synthesis of N-formamides by integrating reductive amination of ketones and aldehydes with CO₂ fixation in the presence of a metal-organic framework supported ruthenium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and efficiency. The use of multifunctional porous catalysts and sustainable synthesis routes, such as those involving CO₂ utilization, are of particular interest for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-beta-Alanylphenyl)formamide undergoes various chemical reactions, including:
Reductive Amination: This reaction converts aldehydes or ketones to amines using formamide as the nitrogen donor.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and formic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Formamide: Used as a nitrogen donor and reducing agent in reductive amination.
Ammonium Formate: Another reagent used in reductive amination.
Thionyl Chloride (SOCl₂): Used in the conversion of primary amides to nitriles.
Major Products Formed
Amines: Formed through reductive amination.
Nitriles: Formed through the reaction with thionyl chloride.
Scientific Research Applications
N-(2-beta-Alanylphenyl)formamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-beta-Alanylphenyl)formamide involves its ability to act as a nitrogen donor in reductive amination reactions. The compound undergoes nucleophilic attack on carbonyl compounds, leading to the formation of amines. This process involves the formation of an intermediate N-formyl derivative, which is then reduced to the final amine product .
Comparison with Similar Compounds
Similar Compounds
Formamide: A simpler amide with similar reactivity but different applications.
N-Methylformamide: Another formamide derivative with distinct chemical properties.
N,N-Dimethylformamide: A widely used solvent with similar functional groups but different industrial applications.
Uniqueness
N-(2-beta-Alanylphenyl)formamide is unique due to its specific structure, which includes a phenyl group and an alanyl moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and scientific research .
Properties
CAS No. |
60171-74-6 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-[2-(3-aminopropanoyl)phenyl]formamide |
InChI |
InChI=1S/C10H12N2O2/c11-6-5-10(14)8-3-1-2-4-9(8)12-7-13/h1-4,7H,5-6,11H2,(H,12,13) |
InChI Key |
PTKDPGNUQFJEHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCN)NC=O |
Origin of Product |
United States |
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